molecular formula C15H20FN3 B11733031 N-[(4-fluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine CAS No. 1856092-43-7

N-[(4-fluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

Cat. No.: B11733031
CAS No.: 1856092-43-7
M. Wt: 261.34 g/mol
InChI Key: FQFYQHOYMBHXKS-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is a synthetic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.

    Alkylation: The final step involves the alkylation of the pyrazole ring with 2-methylpropyl bromide in the presence of a strong base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.

    6-(4-fluorophenyl)-3-methyl-N-(2-methylpropyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide: Utilized in drug discovery and screening.

Uniqueness

N-[(4-fluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its fluorophenyl group and pyrazole ring contribute to its distinct chemical properties and biological activities.

Properties

CAS No.

1856092-43-7

Molecular Formula

C15H20FN3

Molecular Weight

261.34 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C15H20FN3/c1-11(2)10-19-12(3)8-15(18-19)17-9-13-4-6-14(16)7-5-13/h4-8,11H,9-10H2,1-3H3,(H,17,18)

InChI Key

FQFYQHOYMBHXKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C)NCC2=CC=C(C=C2)F

Origin of Product

United States

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